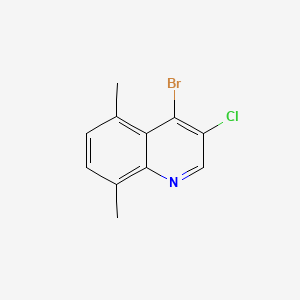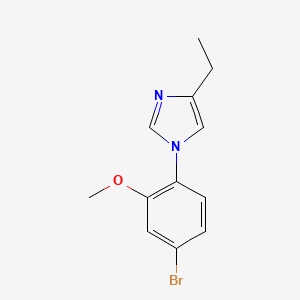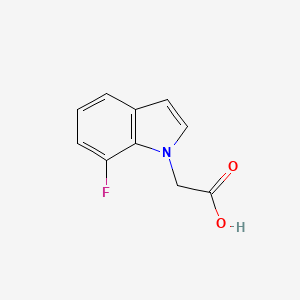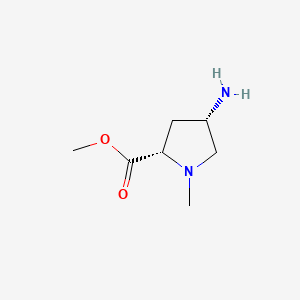
1-(4-Chloro-3-(hydroxymethyl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Chloro-3-(hydroxymethyl)phenyl)hydrazine” is a chemical compound that consists of 9 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom . It is a derivative of hydrazine, which is a type of organic compound.
Synthesis Analysis
The synthesis of similar compounds like 4-chlorophenyl hydrazine involves using 4-chloraniline as the initial raw material. The preparation method is capable of producing the hydrazine derivative after the diazotization reaction, the reduction reaction, and hydrolysis . The reduction reaction, which utilizes sodium metabisulfite as the reduction agent, is carried out under conditions where the temperature is 10 to 35 DEG C and the PH value is 7 to 9 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds like 4-chlorophenyl hydrazine include diazotization reaction, reduction reaction, and hydrolysis . The reduction reaction is particularly notable as it uses sodium metabisulfite as the reduction agent .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Researchers have synthesized a series of compounds through reactions involving phenyl hydrazine derivatives, which have shown moderate antimicrobial activity against bacterial and fungal strains. This includes the development of formazans, phenyl pyrazoline derivatives, and halogenated anilin-yl-substituted thiazolidin-4-one derivatives, highlighting the potential for designing new antimicrobial agents (Sah et al., 2014), (Shah & Patel, 2012), (Dinnimath et al., 2011).
Synthesis of Heterocyclic Compounds
- Another application area is the synthesis of heterocyclic compounds, such as thiochromeno pyrazoles and pyridazinone derivatives, through reactions with phenyl hydrazine derivatives. These studies offer routes to new organic materials with potential applications in pharmaceuticals and materials science (Gabbutt et al., 2000), (Hovakimyan et al., 2004).
Environmental and Biological Sensing
- Additionally, phenyl hydrazine derivatives have been utilized in the development of fluorescent probes for the detection of hydrazine in environmental water systems and biological samples, indicating the role of these compounds in environmental monitoring and bioanalysis (Zhu et al., 2019).
Antiviral Evaluations
- Research into the reactions of certain chloro-phenyl oxiranyl compounds with hydrazine derivatives has also been explored for potential antiviral applications, demonstrating the versatility of phenyl hydrazine derivatives in medicinal chemistry (Sayed & Ali, 2007).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Chloro-3-(hydroxymethyl)phenyl)hydrazine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Eigenschaften
IUPAC Name |
(2-chloro-5-hydrazinylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-7-2-1-6(10-9)3-5(7)4-11/h1-3,10-11H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOOLAQXYHBWTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1639878-85-5 |
Source


|
| Record name | (2-chloro-5-hydrazinylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580381.png)







![N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B580397.png)
